molecular formula C15H17F2N3O3 B14917750 4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine

4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine

Cat. No.: B14917750
M. Wt: 325.31 g/mol
InChI Key: RBTBJESWLJAVKY-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of difluoromethoxy and dimethoxypyridinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethoxy Intermediate: This step involves the reaction of a suitable aromatic compound with difluoromethoxy reagents under controlled conditions.

    Introduction of the Dimethoxypyridinyl Group: The intermediate is then reacted with a dimethoxypyridinyl derivative in the presence of a suitable catalyst.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with a benzene-1,2-diamine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)benzene-1,2-diamine: Lacks the dimethoxypyridinyl group, resulting in different chemical properties and applications.

    N1-((3,4-Dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine: Lacks the difluoromethoxy group, leading to variations in reactivity and biological activity.

Uniqueness

4-(Difluoromethoxy)-N1-((3,4-dimethoxypyridin-2-yl)methyl)benzene-1,2-diamine is unique due to the presence of both difluoromethoxy and dimethoxypyridinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C15H17F2N3O3

Molecular Weight

325.31 g/mol

IUPAC Name

4-(difluoromethoxy)-1-N-[(3,4-dimethoxypyridin-2-yl)methyl]benzene-1,2-diamine

InChI

InChI=1S/C15H17F2N3O3/c1-21-13-5-6-19-12(14(13)22-2)8-20-11-4-3-9(7-10(11)18)23-15(16)17/h3-7,15,20H,8,18H2,1-2H3

InChI Key

RBTBJESWLJAVKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)CNC2=C(C=C(C=C2)OC(F)F)N)OC

Origin of Product

United States

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